1-(1-Bicyclo[1.1.1]pentanyl)-4-bromo-pyrazole
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Overview
Description
1-(1-Bicyclo[1.1.1]pentanyl)-4-bromo-pyrazole is a compound that features a unique bicyclo[1.1.1]pentane scaffold. This scaffold is known for its rigidity and three-dimensional structure, which makes it an attractive bioisostere for para-substituted benzene rings in drug design . The incorporation of the bicyclo[1.1.1]pentane moiety can enhance the physicochemical properties of the compound, such as solubility, membrane permeability, and metabolic stability .
Preparation Methods
The synthesis of 1-(1-Bicyclo[1.1.1]pentanyl)-4-bromo-pyrazole typically involves the following steps:
Synthesis of Bicyclo[1.1.1]pentane: The bicyclo[1.1.1]pentane core can be synthesized from [1.1.1]propellane through various methods, including radical reactions and photoredox catalysis.
Pyrazole Formation: The final step involves the formation of the pyrazole ring, which can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Industrial production methods for this compound may involve continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .
Chemical Reactions Analysis
1-(1-Bicyclo[1.1.1]pentanyl)-4-bromo-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-(1-Bicyclo[1.1.1]pentanyl)-4-bromo-pyrazole has several scientific research applications:
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as molecular rods and liquid crystals.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 1-(1-Bicyclo[1.1.1]pentanyl)-4-bromo-pyrazole involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane scaffold can mimic the geometry and substituent exit vectors of benzene rings, allowing it to interact with biological targets in a similar manner . The bromine atom and pyrazole ring can further modulate the compound’s binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
1-(1-Bicyclo[1.1.1]pentanyl)-4-bromo-pyrazole can be compared with other similar compounds, such as:
1,2-Difunctionalized Bicyclo[1.1.1]pentanes: These compounds are used as mimetics for ortho/meta-substituted arenes and have similar applications in drug design and materials science.
Bicyclo[1.1.1]pentane Embedded in Porphyrinoids: These compounds incorporate the bicyclo[1.1.1]pentane scaffold into larger macrocycles, providing unique structural and functional properties.
The uniqueness of this compound lies in its combination of the bicyclo[1.1.1]pentane scaffold with the bromine atom and pyrazole ring, which provides a versatile platform for further functionalization and application in various fields.
Properties
Molecular Formula |
C8H9BrN2 |
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Molecular Weight |
213.07 g/mol |
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)-4-bromopyrazole |
InChI |
InChI=1S/C8H9BrN2/c9-7-4-10-11(5-7)8-1-6(2-8)3-8/h4-6H,1-3H2 |
InChI Key |
KTKVBUSFEWWNFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)N3C=C(C=N3)Br |
Origin of Product |
United States |
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